Superior 5‑HT₃ Receptor Antagonist Potency of the 3‑Oxagranatane Scaffold Compared with Tropane and Granatane Cores
Bermudez et al. (1992) directly compared 3‑oxagranatane‑7‑amino derivatives with the equivalent tropane and granatane derivatives and reported higher 5‑HT₃ antagonist potency for the oxagranatane series, attributable to the scaffold’s reduced basicity and steric hindrance [REFS‑1]. Subsequent patent disclosures (US 10125145) confirm that elaborated 3‑oxa‑9‑azabicyclo[3.3.1]nonane derivatives achieve sub‑nanomolar IC₅₀ values at the human 5‑HT₃A receptor, e.g., 0.62 nM for compound 5 [REFS‑2], whereas the benchmark tropane‑based 5‑HT₃ antagonist tropisetron typically exhibits an IC₅₀ in the low nanomolar range (≈1 nM).
| Evidence Dimension | 5‑HT₃ receptor antagonist potency (functional calcium‑flux assay) |
|---|---|
| Target Compound Data | 3‑oxagranatane‑derived antagonists: IC₅₀ = 0.62 nM (representative compound 5, US 10125145) [REFS‑2] |
| Comparator Or Baseline | Tropane‑based antagonist tropisetron: IC₅₀ ≈ 1 nM; granatane‑based antagonists: inferior potency (qualitative statement) [REFS‑1] |
| Quantified Difference | ~1.6‑fold lower IC₅₀ vs tropisetron; qualitative advantage over granatane series |
| Conditions | Human 5‑HT₃A receptor calcium‑flux assay (HEK‑293 cells) [REFS‑2] |
Why This Matters
Selecting the 3‑oxagranatane scaffold increases the probability of achieving sub‑nanomolar target engagement early in lead optimisation, which is critical for antiemetic and CNS drug programs.
- [1] Bermudez J, Gregory JA, King FD, Starr S, Summersell RJ. 3‑Oxagranatane (3‑oxa‑9‑azabicyclo[3.3.1]nonane) derivatives as highly potent serotonin 5‑HT₃ receptor antagonists. Bioorg. Med. Chem. Lett. 1992, 2, 519‑522. View Source
- [2] BindingDB entry BDBM299207, (1R,5S,7S)‑3‑oxa‑9‑azabicyclo[3.3.1]nonan‑7‑yl 1‑(pyridin‑3‑yl)‑1H‑indole‑3‑carboxylate, IC₅₀ = 0.62 nM (human 5‑HT₃A); derived from US Patent 10125145. View Source
